molecular formula C8H13NO2S B11764452 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide

Cat. No.: B11764452
M. Wt: 187.26 g/mol
InChI Key: LBQQGBFFFJZGFU-UHFFFAOYSA-N
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Description

4λ⁶-Thia-9-azatricyclo[5.3.0.0²,⁶]decane 4,4-dioxide is a tricyclic heterocyclic compound characterized by a unique fused-ring system containing sulfur and nitrogen atoms. Its molecular formula is C₈H₁₄ClNO₂S (hydrochloride salt form), with a molar mass of 223.72 g/mol . The structure includes:

  • A tricyclic framework (5.3.0.0²,⁶ ring system), combining a bicyclo[5.3.0]decane backbone with an additional fused ring.
  • Sulfone groups (4,4-dioxide), where sulfur adopts a hypervalent λ⁶ configuration, contributing to high polarity and electron-withdrawing effects.
  • A secondary amine group integrated into the ring system.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide

InChI

InChI=1S/C8H13NO2S/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12/h5-9H,1-4H2

InChI Key

LBQQGBFFFJZGFU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)C3C2CS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide typically involves multiple steps, including cyclization and oxidation reactions. One common method involves the cyclization of a precursor molecule followed by oxidation to introduce the dioxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the tricyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The target compound is distinguished from similar tricyclic and spirocyclic analogs by its sulfone groups and azatricyclic framework . Key comparisons include:

A. Azaspirodecane Diones ()

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature:

  • Spirocyclic frameworks (e.g., spiro[4.5]decane) with diketone (6,10-dione) functional groups.
  • Benzothiazole substituents , which introduce aromaticity and π-conjugation.
  • Molecular formulas such as C₂₃H₂₅N₃O₃S (approximate molar mass: 423.53 g/mol), significantly larger than the target compound .
Property Target Compound Azaspirodecane Diones
Core Structure Azatricyclic with sulfones Spirocyclic with diones
Functional Groups Sulfone (λ⁶-S), amine Dione, benzothiazole, amine
Molar Mass 223.72 g/mol ~423.53 g/mol
Polarity High (due to sulfones) Moderate (dione, aromatic)
Other Azatricyclic Compounds
  • Replacement of sulfone groups with ethers or amines would reduce electron-withdrawing effects, altering reactivity and solubility.
  • The λ⁶-sulfur configuration in the target compound enhances oxidative stability compared to sulfides or sulfoxides .
Target Compound

Synthesis details are unspecified in the evidence, but the presence of sulfones suggests possible routes involving oxidation of thioether precursors or cyclization reactions with sulfur-containing monomers.

Azaspirodecane Diones ()

Synthesized via:

Spiroannulation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazole-imine derivatives.

Post-functionalization with pyrrolidine to form amides .

This contrasts with the target compound’s likely reliance on sulfonation/oxidation steps.

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound likely exhibits higher water solubility than neutral azaspirodecane diones .
  • Thermal Stability : Sulfones generally decompose at higher temperatures than ketones or ethers, suggesting greater thermal resilience .

Research Implications and Limitations

The lumping strategy () suggests compounds with shared tricyclic/heterocyclic cores could be grouped for modeling physicochemical behaviors. However, the target compound’s sulfone groups and rigid tricyclic structure may necessitate separate treatment in reaction mechanisms or property predictions .

Biological Activity

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide is a complex organic compound characterized by its unique tricyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

The molecular formula of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide is C8H13NO2S, with a molecular weight of approximately 187.26 g/mol. Its structure allows for diverse chemical interactions that can influence its biological activity.

PropertyValue
Molecular FormulaC8H13NO2S
Molecular Weight187.26 g/mol
IUPAC Name4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide
InChI KeyDSFLMHFGBRHQLO-UHFFFAOYSA-N

The biological activity of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfur and nitrogen atoms in its structure facilitate various chemical interactions, such as:

  • Hydrogen Bonding: This can enhance the compound's affinity for biological receptors.
  • Coordination with Metal Ions: This property may modulate enzyme activities and influence metabolic pathways.

These interactions are crucial for understanding how this compound can affect cellular processes and potentially lead to therapeutic applications.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising applications:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.
  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, indicating potential as a pharmacological agent.
  • Cellular Response Modulation: Studies indicate that it can alter cellular responses in certain cancer cell lines, suggesting a role in cancer research.

Case Studies

  • Antimicrobial Activity Study: A study conducted on the antimicrobial effects of derivatives of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
  • Enzymatic Activity Research: Research published in a peer-reviewed journal highlighted the compound's ability to inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.

Comparison with Similar Compounds

The unique structure of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane allows it to be compared with other similar compounds:

Compound NameKey Features
9-Benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decaneContains a benzyl group affecting reactivity
Non-hydrochloride formSimilar properties but different solubility

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